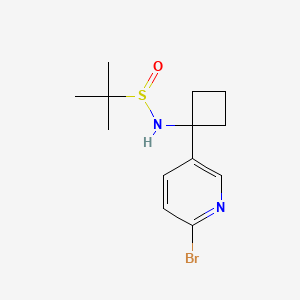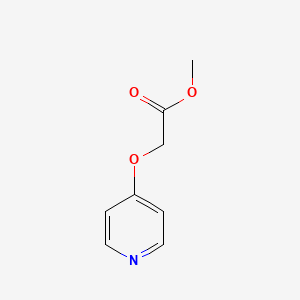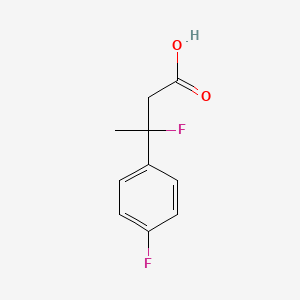
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,9-dimethyl-1-decen-4-ol.
Oxidation: The hydroxyl group in the starting material is oxidized to form the aldehyde group. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Alcohols, acids, and alkyl halides.
Major Products Formed
Oxidation: 9-hydroxy-5,9-dimethyldecanoic acid.
Reduction: 9-hydroxy-5,9-dimethyldecanol.
Substitution: Esters and ethers of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)-.
Scientific Research Applications
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as oxidoreductases and hydrolases, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Decenal, 5,9-dimethyl-: Lacks the hydroxyl group at the 9th position.
6-Decenal, (E)-6-decenal: Differs in the position of the double bond and the absence of the hydroxyl group.
5,9-Dimethyl-9-decen-3-ol: Contains a hydroxyl group at the 3rd position instead of the 9th.
Uniqueness
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- is unique due to the presence of both a hydroxyl group and an aldehyde group, allowing it to participate in a wide range of chemical reactions. Its specific structure also contributes to its distinct biological and chemical properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
1536326-17-6 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(E)-9-hydroxy-5,9-dimethyldec-4-enal |
InChI |
InChI=1S/C12H22O2/c1-11(7-4-5-10-13)8-6-9-12(2,3)14/h7,10,14H,4-6,8-9H2,1-3H3/b11-7+ |
InChI Key |
IVCJGAUQMMORNE-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=C\CCC=O)/CCCC(C)(C)O |
Canonical SMILES |
CC(=CCCC=O)CCCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12960377.png)
![2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12960385.png)






